

"2,3-Dihydro-1,4-benzodioxin-5-amine" molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

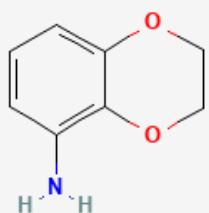
Compound of Interest

Compound Name: 2,3-Dihydro-1,4-benzodioxin-5-amine

Cat. No.: B057640

[Get Quote](#)

An In-Depth Technical Guide to 2,3-Dihydro-1,4-benzodioxin-5-amine


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of **2,3-dihydro-1,4-benzodioxin-5-amine**. It includes detailed experimental protocols and visual representations of relevant biological pathways and experimental workflows to support research and development efforts in medicinal chemistry and pharmacology.

Core Molecular Information

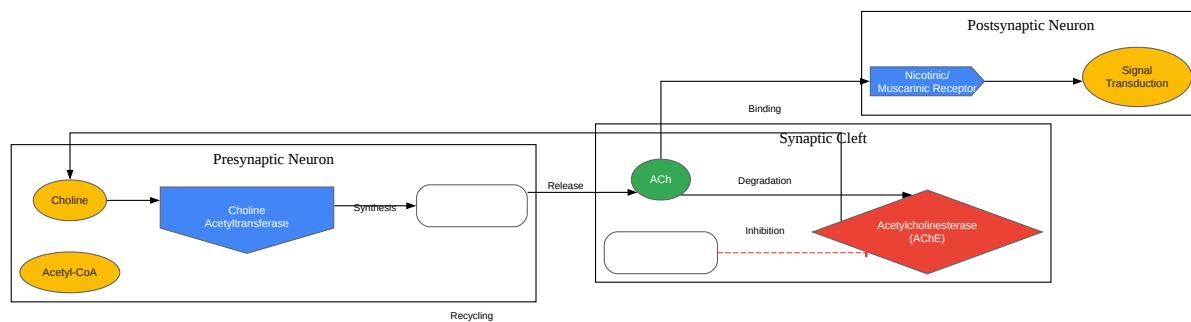
2,3-Dihydro-1,4-benzodioxin-5-amine, also known as 5-amino-1,4-benzodioxane, is a bicyclic heterocyclic compound. Its structure consists of a benzene ring fused to a 1,4-dioxane ring, with a primary amine substituent at the 5-position.^[1] This structural motif is of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents.^{[1][2]}

Molecular Structure:

Figure 1: 2D molecular structure of **2,3-Dihydro-1,4-benzodioxin-5-amine**.

Physicochemical and Computed Properties

A summary of the key quantitative data for **2,3-dihydro-1,4-benzodioxin-5-amine** is presented in the table below. This includes its molecular formula, weight, and other computed properties that are valuable for experimental design and computational modeling.


Property	Value	Source
Molecular Formula	C ₈ H ₉ NO ₂	[PubChem]
Molecular Weight	151.16 g/mol	[PubChem]
IUPAC Name	2,3-dihydro-1,4-benzodioxin-5-amine	[PubChem]
CAS Number	16081-45-1	[PubChem]
Topological Polar Surface Area	44.5 Å ²	[PubChem]
Complexity	140	[PubChem]
Hydrogen Bond Donor Count	1	[PubChem]
Hydrogen Bond Acceptor Count	3	[PubChem]
Rotatable Bond Count	0	[PubChem]
Canonical SMILES	C1COC2=C(C=CC=C2O1)N	[PubChem]
InChI Key	DMLRSJNZORFCBD-UHFFFAOYSA-N	[PubChem]

Biological Activity and Mechanism of Action

2,3-Dihydro-1,4-benzodioxin-5-amine and its derivatives have been investigated for their biological activities, with a primary focus on their role as inhibitors of cholinesterase enzymes. [1] By inhibiting these enzymes, particularly acetylcholinesterase (AChE), the compound prevents the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This leads to an increase in the concentration and duration of action of acetylcholine, which is a key therapeutic strategy for managing the symptoms of neurodegenerative diseases such as Alzheimer's disease.[1] Derivatives of this compound have also shown antibacterial properties and inhibitory activity against other enzymes.[1]

Acetylcholine Signaling Pathway and Inhibition

The diagram below illustrates the cholinergic signaling pathway and the mechanism of action of cholinesterase inhibitors like **2,3-dihydro-1,4-benzodioxin-5-amine**.

[Click to download full resolution via product page](#)

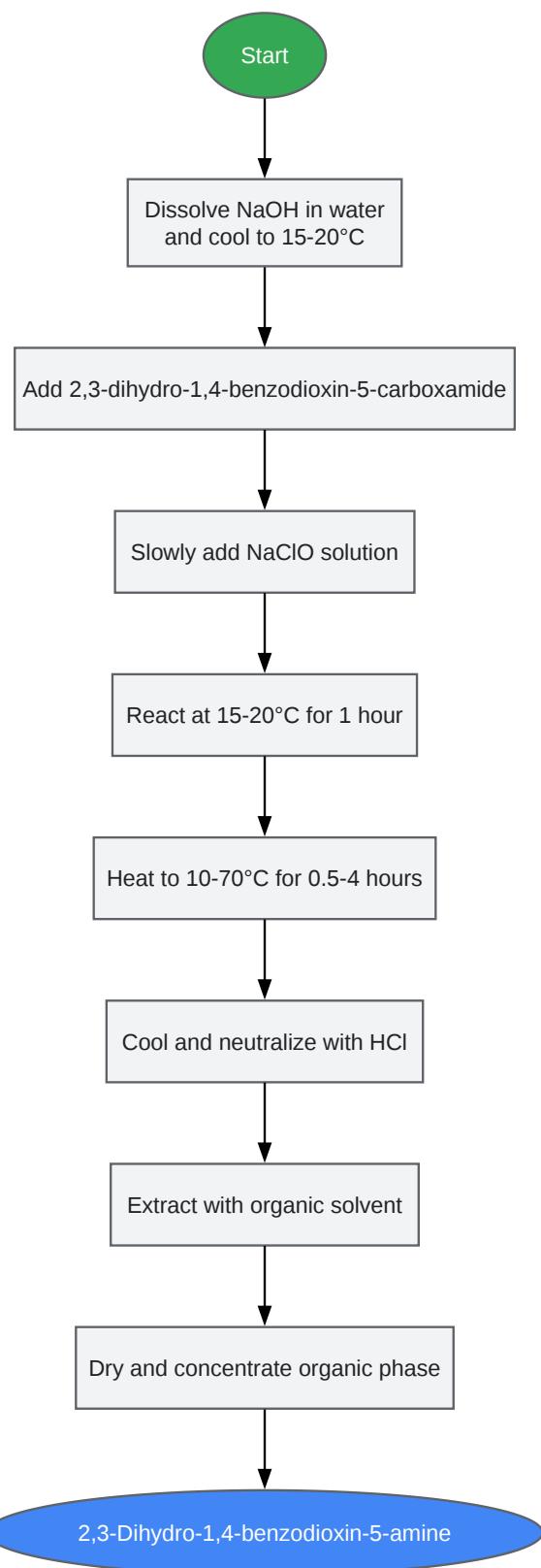
Acetylcholine signaling pathway and inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis of **2,3-dihydro-1,4-benzodioxin-5-amine** and a representative protocol for assessing its cholinesterase inhibitory activity.

Synthesis of 2,3-Dihydro-1,4-benzodioxin-5-amine via Hoffmann Degradation

The synthesis of **2,3-dihydro-1,4-benzodioxin-5-amine** can be achieved through the Hoffmann degradation of 2,3-dihydro-1,4-benzodioxin-5-carboxamide. A representative protocol based on this method is described below.


Materials:

- 2,3-dihydro-1,4-benzodioxin-5-carboxamide
- Sodium hydroxide (NaOH)
- Sodium hypochlorite (NaClO) solution
- Water
- Hydrochloric acid (HCl) for pH adjustment
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

- Preparation of NaOH solution: In a reaction vessel equipped with a stirrer and thermometer, dissolve sodium hydroxide in water and allow the solution to cool to 15-20 °C.
- Addition of Carboxamide: Add 2,3-dihydro-1,4-benzodioxin-5-carboxamide to the cooled NaOH solution with continuous stirring.
- Addition of NaClO: Slowly add the sodium hypochlorite solution to the reaction mixture, ensuring the temperature is maintained between 15-20 °C.
- Reaction: After the addition is complete, maintain the reaction mixture at 15-20 °C for approximately 1 hour. Subsequently, heat the mixture to a temperature between 10-70 °C for 0.5 to 4 hours to complete the reaction.
- Work-up: After the reaction is complete, cool the mixture and neutralize it with hydrochloric acid.
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
- Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

The following diagram illustrates the general workflow for this synthesis.

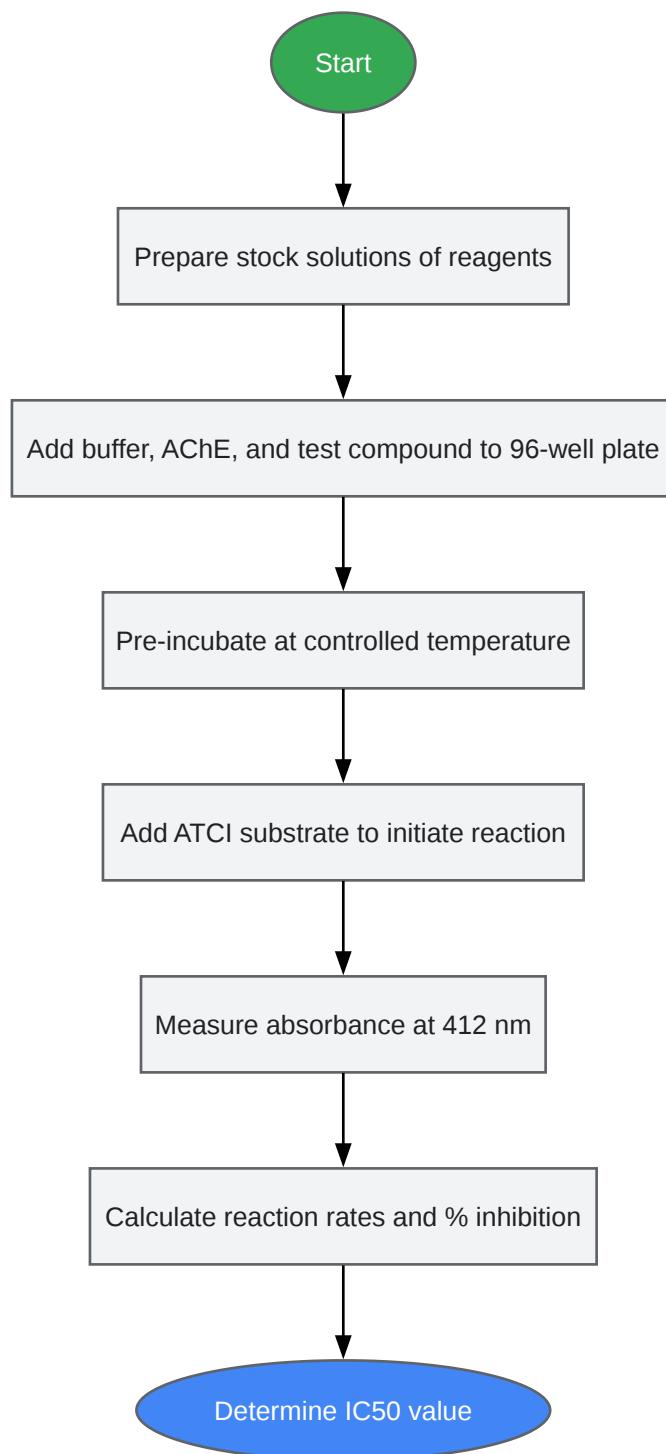
[Click to download full resolution via product page](#)

Synthesis workflow via Hoffmann degradation.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of **2,3-dihydro-1,4-benzodioxin-5-amine** against acetylcholinesterase can be determined using a colorimetric assay based on the Ellman's method. This assay measures the activity of the enzyme by detecting the product of the reaction between thiocholine and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:


- Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)
- Acetylthiocholine iodide (ATCI) as the substrate
- 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (e.g., 50 mM, pH 7.4)
- **2,3-Dihydro-1,4-benzodioxin-5-amine** (test compound)
- Donepezil or other known AChE inhibitor as a positive control
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Reagents: Prepare stock solutions of the test compound, positive control, ATCI, and DTNB in the appropriate buffer or solvent.
- Assay Setup: In a 96-well plate, add the following to each well:
 - Phosphate buffer
 - AChE solution

- Varying concentrations of the test compound or positive control (or vehicle for the control wells).
- Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
- Initiation of Reaction: Add the ATCI substrate solution to each well to start the enzymatic reaction.
- Measurement: Immediately after adding the substrate, measure the absorbance at 412 nm at regular intervals using a microplate reader.
- Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the uninhibited control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The logical flow of this experimental protocol is depicted in the following diagram.

[Click to download full resolution via product page](#)

Workflow for cholinesterase inhibition assay.

Conclusion

2,3-Dihydro-1,4-benzodioxin-5-amine is a valuable chemical entity with established biological activity as a cholinesterase inhibitor. Its straightforward synthesis and the potential for derivatization make it an attractive scaffold for the development of new therapeutic agents, particularly for neurodegenerative disorders. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate further research and application of this compound in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2,3-Dihydro-1,4-benzodioxin-5-amine | 16081-45-1 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. ["2,3-Dihydro-1,4-benzodioxin-5-amine" molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057640#2-3-dihydro-1-4-benzodioxin-5-amine-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com